
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester est un composé chimique connu pour ses diverses applications dans divers domaines. Il se caractérise par sa structure moléculaire unique, qui comprend un noyau d'acide phosphonothioïque avec des groupes esters éthyle et 2-chloro-4-nitrophényl attachés. Ce composé est souvent utilisé dans la recherche scientifique et les applications industrielles en raison de ses propriétés chimiques spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester implique généralement la réaction de dérivés d'acide phosphonothioïque avec des groupes esters éthyle et 2-chloro-4-nitrophényl. Les conditions réactionnelles exigent souvent des températures contrôlées et la présence de catalyseurs pour faciliter le processus d'estérification.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle à l'aide de réacteurs à flux continu pour garantir une qualité et un rendement constants. Le processus implique la manipulation minutieuse des réactifs et l'utilisation de techniques de purification avancées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe ester est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, nucléophiles comme les amines ou les thiols.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides phosphoniques, tandis que la réduction peut produire des dérivés d'acide phosphonothioïque avec des groupes fonctionnels modifiés.
Applications De Recherche Scientifique
L'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester est largement utilisé en recherche scientifique en raison de sa polyvalence. Parmi ses applications, citons :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Employé dans des études portant sur l'inhibition enzymatique et les interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits agrochimiques et comme intermédiaire dans la synthèse de divers produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel l'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester exerce ses effets implique l'inhibition d'enzymes spécifiques ou l'interaction avec des cibles moléculaires. Le composé peut se lier aux sites actifs des enzymes, modifiant ainsi leur activité et affectant les voies biochimiques. Ce mécanisme est particulièrement pertinent dans son utilisation comme inhibiteur enzymatique en recherche biologique.
Mécanisme D'action
The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its effects involves the inhibition of specific enzymes or the interaction with molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This mechanism is particularly relevant in its use as an enzyme inhibitor in biological research.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phosphonothioïque, phényle-, O-éthyle O-(4-nitrophényl) ester : Structure similaire, mais avec un groupe phényle au lieu d'un groupe 2-chloro-4-nitrophényl.
Acide phosphorothioïque, O-(6-éthoxy-2-éthyl-4-pyrimidinyl) O,O-diméthyle ester : Autre composé apparenté avec des groupes esters différents.
Unicité
L'acide phosphonothioïque, éthyle-, O-(2-chloro-4-nitrophényl) O-éthyle ester est unique en raison de ses groupes esters spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux dans les applications où un comportement chimique précis est requis.
Propriétés
Numéro CAS |
3563-52-8 |
|---|---|
Formule moléculaire |
C10H13ClNO4PS |
Poids moléculaire |
309.71 g/mol |
Nom IUPAC |
(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KOYZGOINJGYTFY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
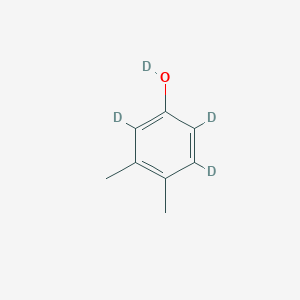
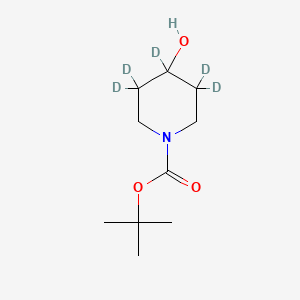
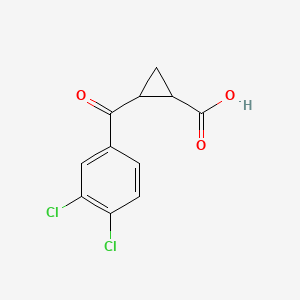
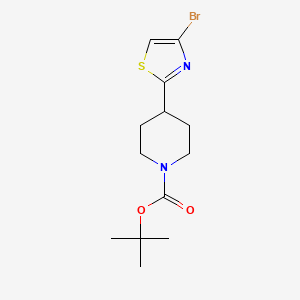
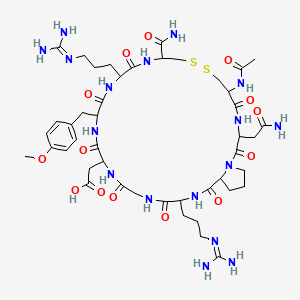
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
